molecular formula C28H38N2O6 B565503 Teludipine-d6 CAS No. 1246833-02-2

Teludipine-d6

Cat. No.: B565503
CAS No.: 1246833-02-2
M. Wt: 504.657
InChI Key: DKLVJXTUCNPMDC-JKAPMHMVSA-N
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Description

Significance of Stable Isotope Labeling in Drug Discovery and Development

The incorporation of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into a drug molecule creates a "tagged" version that is chemically identical to the parent drug but has a slightly greater mass. medchemexpress.com This mass difference allows researchers to distinguish the labeled drug and its metabolites from naturally occurring molecules in biological samples using mass spectrometry. wikipedia.org This ability to trace the drug's path provides crucial insights into its absorption, distribution, metabolism, and excretion (ADME) profile, which are essential for evaluating the safety and efficacy of a new drug candidate. nih.gov

The use of stable isotopes offers a significant advantage over radioactive isotopes as they are non-radioactive, making them safer for use in clinical studies, especially in vulnerable populations. medchemexpress.com This safety profile allows for more frequent testing and long-term monitoring without the risks associated with radiation exposure. medchemexpress.com

Rationale for Deuteration in Pharmacokinetic and Metabolic Profiling

Deuteration, the substitution of hydrogen with deuterium, is a particularly useful strategy in pharmacokinetic and metabolic profiling. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down the rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the "kinetic isotope effect." researchgate.net

By strategically placing deuterium atoms at sites on a drug molecule that are susceptible to metabolic breakdown, researchers can:

Alter Metabolic Pathways: Slowing down metabolism at one site can sometimes redirect the process to other pathways, a phenomenon referred to as "metabolic shunting." This can lead to the formation of different metabolites, potentially with improved safety profiles. researchgate.net

Enhance Metabolic Stability: A reduced rate of metabolism can lead to a longer half-life of the drug in the body, which may allow for less frequent dosing. researchgate.netnih.gov

Improve Pharmacokinetic Properties: By modifying the metabolic profile, deuteration can lead to more predictable and consistent drug exposure in patients. nih.gov

Overview of Teludipine-d6 as a Research Tool in Drug Metabolism Studies

This compound is the deuterium-labeled version of Teludipine (B30256), a lipophilic calcium channel blocker. medchemexpress.com Teludipine belongs to the dihydropyridine (B1217469) class of drugs used to treat hypertension. wikipedia.orgnih.gov The parent compound, Teludipine (commonly known as felodipine), undergoes extensive first-pass metabolism, primarily through oxidation by the cytochrome P450 3A4 (CYP3A4) enzyme system. nih.govnih.gov This metabolic process significantly reduces the bioavailability of the drug. nih.gov

This compound serves as a critical tool for researchers studying the metabolism of Teludipine. By using this compound, scientists can accurately track the parent drug and its metabolites in complex biological matrices. It is particularly valuable as an internal standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). nih.gov The co-elution of the deuterated standard with the unlabeled drug allows for precise quantification by correcting for variations in sample preparation and instrument response.

Chemical Profile and Research Applications of this compound

The unique properties of this compound make it an indispensable tool in preclinical and clinical research involving its non-deuterated counterpart.

Synthesis and Physicochemical Properties

The synthesis of this compound involves the incorporation of six deuterium atoms into the Teludipine molecule. While the precise, proprietary synthesis methods may vary, a common approach for introducing deuterium into such molecules involves using deuterated starting materials or reagents in a multi-step chemical synthesis.

Table 1: Physicochemical Properties of Teludipine

Property Value
Chemical Formula C₁₈H₁₉Cl₂NO₄
Molar Mass 384.25 g/mol
Class Dihydropyridine Calcium Channel Blocker

Note: The properties listed are for the non-deuterated parent compound, Teludipine (felodipine). The molar mass of this compound would be slightly higher due to the presence of six deuterium atoms.

Analytical Methods for Detection and Quantification

The analysis of Teludipine and its metabolites, often using this compound as an internal standard, is typically performed using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, allowing for the accurate measurement of low concentrations of the drug in biological fluids such as plasma and urine. researchgate.net

Other analytical methods that have been developed for the determination of the parent compound include:

High-Performance Thin Layer Chromatography (HPTLC) researchgate.net

Ultraviolet/Visible Spectrophotometry researchgate.net

Role in Metabolic Profiling

The primary metabolism of Teludipine involves the oxidation of the dihydropyridine ring to its corresponding pyridine (B92270) derivative, a reaction catalyzed by CYP3A4. nih.gov This metabolite is pharmacologically inactive. nih.gov this compound is instrumental in studying this and other metabolic pathways. By administering a mixture of Teludipine and this compound, researchers can use mass spectrometry to differentiate and quantify the parent drug and its metabolites, providing a detailed picture of the metabolic profile. nih.gov

Table 2: Key Metabolic Information for Teludipine (Felodipine)

Parameter Description
Primary Metabolizing Enzyme Cytochrome P450 3A4 (CYP3A4) nih.govnih.gov
Main Metabolic Reaction Oxidation of the dihydropyridine ring to a pyridine derivative nih.gov
Bioavailability Approximately 15% due to extensive first-pass metabolism nih.gov

Application as an Internal Standard

In quantitative bioanalysis, an internal standard is a compound with similar physicochemical properties to the analyte that is added in a known quantity to all samples. nih.gov this compound is an ideal internal standard for the quantification of Teludipine because its chemical behavior during sample extraction, chromatography, and ionization is nearly identical to the unlabeled drug. However, its slightly higher mass allows it to be distinguished by the mass spectrometer. This ensures that any variability in the analytical process affects both the analyte and the internal standard equally, leading to highly accurate and precise measurements. nih.gov

Properties

CAS No.

1246833-02-2

Molecular Formula

C28H38N2O6

Molecular Weight

504.657

IUPAC Name

diethyl 2-[[bis(trideuteriomethyl)amino]methyl]-6-methyl-4-[2-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C28H38N2O6/c1-9-34-26(32)23-18(3)29-21(17-30(7)8)25(27(33)35-10-2)24(23)20-14-12-11-13-19(20)15-16-22(31)36-28(4,5)6/h11-16,24,29H,9-10,17H2,1-8H3/b16-15+/i7D3,8D3

InChI Key

DKLVJXTUCNPMDC-JKAPMHMVSA-N

SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)CN(C)C)C

Synonyms

2-[(Dimethylamino-d6)methyl]-4-[2-[(1E)-3-(1,1-dimethylethoxy)-3-oxo-1-propenyl]phenyl]-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylic Acid Diethyl Ester;  GR 53992X-d6;  GX 1296X-d6; 

Origin of Product

United States

Synthesis and Isotopic Purity Verification of Teludipine D6

Strategies for Deuterium (B1214612) Incorporation in Pharmaceutical Compounds

The substitution of hydrogen with its heavier isotope, deuterium, can significantly impact a molecule's physicochemical properties due to the kinetic isotope effect. This effect arises from the difference in bond energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond, with the C-D bond being stronger and thus more resistant to cleavage. nih.gov This principle is harnessed in drug development to enhance metabolic stability, reduce the formation of toxic metabolites, and improve pharmacokinetic profiles. nih.govnih.gov

Several strategies are employed for introducing deuterium into pharmaceutical compounds:

Use of Deuterated Building Blocks: This is one of the most common and precise methods. It involves incorporating a starting material or intermediate that is already enriched with deuterium at specific positions into the synthetic route of the target molecule. nih.gov This approach offers high regioselectivity and predictable levels of deuterium incorporation.

Hydrogen Isotope Exchange (HIE): This method involves the direct exchange of hydrogen atoms for deuterium on a late-stage intermediate or the final drug molecule. nih.gov HIE reactions can be catalyzed by metals (e.g., palladium, ruthenium) or acids/bases. While potentially more direct, these reactions can sometimes require harsh conditions and may result in a mixture of isotopologues with varying degrees of deuteration, posing challenges for selectivity and purification. nih.govwikipedia.org

Reductive Deuteration: Carbonyl groups or other reducible functionalities within a molecule can be treated with deuterium-donating reducing agents (e.g., sodium borodeuteride, deuterium gas with a catalyst) to introduce deuterium atoms. nih.gov

The choice of strategy depends on the target molecule's structure, the desired location of the deuterium labels, and the availability of deuterated precursors.

Synthetic Methodologies for Teludipine-d6

The synthesis of this compound relies on the established Hantzsch dihydropyridine (B1217469) synthesis, a multicomponent reaction that forms the core 1,4-dihydropyridine (B1200194) ring. nih.govorganic-chemistry.orgwikipedia.org The specific labeling pattern of this compound, as indicated by its IUPAC name—diethyl 2-[[bis(trideuteriomethyl)amino]methyl]-6-methyl-4-[2-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylate—places six deuterium atoms on the two methyl groups of the N,N-dimethylamino moiety. nih.gov

The synthesis, therefore, employs a deuterated building block strategy. The key modification from the synthesis of the unlabeled parent compound is the use of a deuterated precursor that introduces the N,N-di(methyl-d3)amino group.

The likely synthetic approach involves the condensation of three main components:

An aldehyde: tert-butyl (E)-3-(2-formylphenyl)acrylate.

A β-enamine ester: ethyl 3-aminocrotonate.

A deuterated β-ketoester: ethyl 4-(bis(trideuteriomethyl)amino)-3-oxobutanoate.

The reaction combines these three precursors, likely in an alcohol solvent such as ethanol, to construct the final this compound molecule in a one-pot reaction, a hallmark of the Hantzsch synthesis. organic-chemistry.orggoogle.com

Table 1: Key Reactants for this compound Synthesis

Role in SynthesisCompound NameNotes
Aldehyde Componenttert-butyl (E)-3-(2-formylphenyl)acrylateProvides the substituted phenyl ring at the 4-position of the dihydropyridine core.
Nitrogen & C2/C3 Sourceethyl 3-aminocrotonateProvides the dihydropyridine nitrogen and part of the ring structure.
Deuterated Building Blockethyl 4-(bis(trideuteriomethyl)amino)-3-oxobutanoateIntroduces the dimethylamino-d6 moiety at the 2-position. This is the key deuterated precursor.

Spectroscopic Characterization Techniques for Deuterium Purity and Localization

Following synthesis, it is imperative to verify the structural integrity of the molecule, confirm the location of the deuterium atoms, and quantify the isotopic purity. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is the standard approach for this comprehensive analysis. ncats.io

NMR spectroscopy is a powerful, non-destructive technique for structural elucidation and is indispensable for characterizing deuterated compounds. researchgate.netwikipedia.org Both proton (¹H) and deuterium (²H) NMR are utilized.

Proton (¹H) NMR: In the ¹H NMR spectrum of this compound, the signal corresponding to the N,N-dimethyl protons would be significantly diminished or absent compared to the spectrum of unlabeled Teludipine (B30256). The integration of this residual proton signal against a known internal standard or other non-deuterated protons within the molecule allows for the calculation of the isotopic purity. google.com

Deuterium (²H) NMR: A ²H NMR spectrum provides direct evidence of deuterium incorporation. A distinct resonance will appear at a chemical shift nearly identical to that of the corresponding protons in the ¹H NMR spectrum. nih.gov The presence of a strong signal in the ²H NMR spectrum at the expected chemical shift for the N,N-dimethyl group confirms the successful and site-specific incorporation of deuterium. Quantitative ²H NMR (qNMR) can also be used to determine the degree of deuteration by comparing the integral of the deuterium signal to a reference standard.

Table 2: Expected NMR Signals for Teludipine vs. This compound

NucleusCompoundExpected Signal for N,N-dimethyl GroupPurpose
¹HTeludipinePresent (Integral ≈ 6H)Structural confirmation of parent compound.
¹HThis compoundGreatly diminished or absentVerification of deuteration and quantification of isotopic purity.
²HTeludipineAbsent (at natural abundance)Baseline for comparison.
²HThis compoundPresent and strongDirect detection and confirmation of deuterium location.

Mass spectrometry measures the mass-to-charge ratio of ions and is a highly sensitive method for confirming the successful incorporation of deuterium.

Isotopic Abundance: The molecular weight of this compound is expected to be approximately 6 Daltons higher than that of unlabeled Teludipine (C₂₈H₃₈N₂O₆, MW ≈ 498.6 g/mol vs. C₂₈H₃₂D₆N₂O₆, MW ≈ 504.6 g/mol ). nih.govnih.gov High-resolution mass spectrometry (HRMS) can precisely measure this mass difference, confirming the elemental composition and the number of deuterium atoms incorporated. organic-chemistry.org The analysis of the isotopic cluster in the mass spectrum allows for the calculation of the isotopic enrichment, showing the distribution of molecules containing D0 through D6. ncats.io

Structural Confirmation: Tandem mass spectrometry (MS/MS) can be used to further confirm the location of the deuterium labels. In an MS/MS experiment, the parent ion of this compound is isolated and fragmented. By analyzing the mass of the resulting fragment ions, it is possible to confirm that the deuterium labels are retained on fragments containing the N,N-dimethylamino moiety, thereby verifying the regioselectivity of the synthesis. organic-chemistry.org


Advanced Analytical Methodologies for Teludipine D6 Research

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications in Teludipine-d6 Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the quantitative analysis of pharmaceuticals and their metabolites in biological fluids. Its hyphenated nature allows for the separation of compounds based on their physicochemical properties by liquid chromatography, followed by their identification and quantification based on their mass-to-charge ratio by mass spectrometry. For this compound, LC-MS/MS (tandem mass spectrometry) is particularly crucial due to its enhanced selectivity and sensitivity.

High-Resolution Mass Spectrometry (HRMS) offers superior accuracy in mass measurement, which is invaluable for identifying and quantifying metabolites of this compound. By providing highly precise mass-to-charge ratios, HRMS can distinguish between compounds with very similar nominal masses, aiding in the elucidation of metabolic pathways. While HRMS can be used for quantification, LC-MS/MS is often preferred for routine bioanalytical assays due to its higher throughput and established validation frameworks. However, HRMS plays a vital role in the initial stages of research, such as identifying unknown metabolites by accurately determining their elemental composition scispace.comresearchgate.net.

Developing quantitative bioanalytical methods for deuterated analogs like this compound requires careful consideration of several factors. Stable isotope-labeled internal standards (SIL-ISs), such as this compound, are highly recommended for LC-MS/MS assays as they closely mimic the behavior of the analyte throughout the sample preparation and analysis process, thereby correcting for variations in extraction efficiency and ionization scispace.comeuropa.euinvima.gov.coeuropa.eu.

Key aspects of method development include:

Selectivity: Ensuring the method can differentiate this compound from endogenous compounds and other potential interferents in the biological matrix europa.euinvima.gov.coich.org.

Sensitivity: Establishing a low limit of quantification (LLOQ) to accurately measure the compound at physiologically relevant concentrations europa.euinvima.gov.conih.gov.

Linearity and Range: Developing a calibration curve that accurately reflects the concentration range of interest, typically using a weighted linear regression europa.euinvima.gov.coich.orgnih.gov.

Accuracy and Precision: Ensuring the method consistently yields results close to the true value and with minimal variability europa.euinvima.gov.coich.org.

Stability: Assessing the stability of this compound in stock solutions, working solutions, and biological matrices under various storage and processing conditions europa.euinvima.gov.coich.org.

The use of deuterated internal standards is advantageous as they are expected to co-elute chromatographically with the analyte and exhibit similar ionization efficiency, provided the deuterium (B1214612) substitution does not significantly alter these properties scispace.comeuropa.euinvima.gov.coeuropa.eunih.gov.

High-Performance Liquid Chromatography (HPLC) Techniques for Compound Separation and Detection

HPLC is fundamental for separating this compound from other components in a sample matrix before detection. Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing stationary phases like C18 columns. The mobile phase composition, flow rate, and gradient elution profile are optimized to achieve efficient separation and sharp peaks for this compound. Detection is typically performed using UV-Vis detectors or, more commonly, coupled with mass spectrometry (LC-MS) for enhanced specificity and sensitivity nih.govresearchgate.netmedrxiv.orgnih.gov. The choice of HPLC conditions is critical for resolving this compound from its non-deuterated counterpart and any potential metabolites or degradation products.

Utilization of this compound as an Internal Standard in Bioanalytical Assays

This compound is widely utilized as an internal standard (IS) in bioanalytical assays, particularly when employing LC-MS/MS for the quantification of teludipine (B30256) or its related compounds researchgate.netnih.gov. The rationale behind using a stable isotope-labeled analog as an IS is that it undergoes similar chemical and physical processes as the analyte during sample preparation (e.g., extraction, evaporation) and chromatographic separation. This similarity helps to compensate for variations that might occur, leading to more accurate and precise quantification of the analyte scispace.comeuropa.euinvima.gov.coeuropa.eu.

Key advantages of using this compound as an IS include:

Co-elution: Deuterated compounds are expected to have very similar retention times to their non-deuterated counterparts, ensuring they are analyzed under identical conditions.

Matrix Effect Compensation: The IS helps to normalize matrix effects, which can suppress or enhance the ionization of the analyte in mass spectrometry.

Improved Accuracy and Precision: By accounting for sample preparation losses and instrument variations, the use of this compound as an IS significantly improves the reliability of quantitative results.

When selecting a deuterated IS, it is essential to ensure high isotopic purity and the absence of isotope exchange reactions europa.euinvima.gov.co.

Validation Principles for Analytical Methods Applied to Deuterated Compounds

The validation of analytical methods for deuterated compounds like this compound must adhere to stringent guidelines, such as those provided by the ICH (International Council for Harmonisation) europa.euich.orgich.org. These guidelines ensure that the developed method is reliable, reproducible, and suitable for its intended purpose, such as supporting clinical trials or pharmacokinetic studies.

Key validation parameters include:

Selectivity/Specificity: Demonstrating that the method can accurately measure this compound in the presence of other components in the sample matrix, including potential metabolites or impurities. Interference from blank matrix components should be minimal europa.euinvima.gov.coich.org.

Calibration Curve and Range: Establishing a calibration curve using standards prepared in the relevant biological matrix. The curve should demonstrate linearity over the defined analytical range, with acceptance criteria for the correlation coefficient (e.g., R² ≥ 0.99) and the accuracy of calibration standards europa.euinvima.gov.coich.orgnih.gov.

Accuracy and Precision: Assessing the method's accuracy (closeness of the measured value to the true value) and precision (reproducibility of the measurements). This is typically evaluated using quality control (QC) samples at different concentration levels (e.g., LLOQ, low, medium, high) europa.euinvima.gov.coich.org. Acceptance criteria often require accuracy within ±15% of the nominal value and precision within 15% coefficient of variation (CV), with LLOQ typically requiring ±20% accuracy and 20% CV europa.euinvima.gov.coich.org.

LLOQ: The lowest concentration of this compound that can be reliably quantified with acceptable accuracy and precision europa.euinvima.gov.conih.gov.

Stability: Evaluating the stability of this compound in stock solutions, working solutions, and in the biological matrix under various conditions (e.g., bench-top, freeze-thaw cycles, long-term storage) europa.euinvima.gov.coich.org.

Matrix Effect: Assessing the potential impact of the biological matrix on the ionization of this compound and its IS europa.euinvima.gov.coeuropa.eu.

When using a deuterated internal standard like this compound, it is crucial to confirm that the isotopic purity is high and that no significant isotope exchange occurs during the analytical process, as this could compromise the accuracy of the quantification europa.euinvima.gov.coeuropa.eu.

Pharmacokinetic Research Applications of Teludipine D6

Elucidation of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles using Deuterated Tracers

Deuterium-labeled compounds like Teludipine-d6 are instrumental in establishing comprehensive ADME profiles. By administering this compound alongside or as a reference standard to the unlabeled drug, researchers can accurately determine how the body processes the compound.

In preclinical pharmacokinetic studies, this compound can be employed in animal models to trace the absorption, distribution, and elimination of Teludipine (B30256). By administering this compound, researchers can quantify drug concentrations in various tissues and biological fluids over time. This allows for the determination of key pharmacokinetic parameters such as bioavailability, volume of distribution, and clearance rates in a species-specific manner. The use of this compound as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), ensures accurate measurement of Teludipine concentrations, even at low levels encountered in preclinical studies biosynth.commedchemexpress.comgoogle.com.

Hepatic Metabolism Studies with this compound

The liver is a primary site for drug metabolism, largely mediated by cytochrome P450 (CYP) enzymes. This compound is a valuable tool for dissecting these metabolic processes.

Teludipine, like many dihydropyridine (B1217469) calcium channel blockers such as Felodipine (B1672334), is known to be metabolized by CYP enzymes, particularly CYP3A4 medsafe.govt.nznih.gov. This compound can be used in vitro with liver microsomes or recombinant CYP enzymes to identify which specific CYP isoforms are responsible for Teludipine's metabolism. By observing the metabolic profile of this compound in the presence or absence of specific CYP inhibitors or in systems expressing individual CYP enzymes, researchers can elucidate the contribution of each enzyme to Teludipine's biotransformation.

During metabolism, this compound undergoes biotransformation, potentially yielding deuterated metabolites. These metabolites can be identified and characterized using techniques like mass spectrometry, where the mass-to-charge ratio of the metabolites provides evidence of the deuterium (B1214612) label. This is critical for understanding the metabolic pathways of Teludipine, identifying active or inactive metabolites, and assessing potential drug-drug interactions involving metabolic enzymes.

In Vitro and Ex Vivo Research Investigations with Teludipine D6

Cellular Permeability and Transport Studies of Teludipine-d6

Cellular permeability and transport studies are fundamental in drug discovery and development, assessing how a compound crosses biological membranes, such as the intestinal epithelium or the blood-brain barrier. These studies help predict oral absorption, tissue distribution, and potential for drug-drug interactions mediated by transporters. Common in vitro models include Caco-2 cell monolayers, which mimic the intestinal barrier, and parallel artificial membrane permeability assays (PAMPA).

This compound can be utilized in these studies in several ways. As a labeled compound, it can serve as an internal standard for precise quantification of Teludipine (B30256) in cell-based assays using LC-MS/MS, thereby improving the accuracy of permeability measurements. Alternatively, its own transport characteristics can be directly investigated to understand how its lipophilicity influences its passage across cellular barriers. Physicochemical properties like polar surface area (PSA) are often correlated with cell permeability researchgate.netnih.gov.

However, specific published experimental data detailing the cellular permeability coefficients (e.g., Papp values) or efflux ratios for this compound were not found in the provided search results.

Assay TypeCell Model/SystemKey Parameters MeasuredFindings for this compound
Cellular PermeabilityNot SpecifiedApparent Permeability (Papp)Data not available
Efflux RatioData not available
Transporter InteractionNot SpecifiedTransporter Inhibition/UptakeData not available

Microsomal Stability Assays and Metabolic Phenotyping Using Deuterated Substrates

Microsomal stability assays are critical for evaluating a drug candidate's susceptibility to metabolic degradation, primarily by cytochrome P450 enzymes, which are abundant in liver microsomes. These assays provide insights into a compound's intrinsic clearance and half-life, key determinants of its pharmacokinetic profile. Metabolic phenotyping, often conducted using liver microsomes or hepatocytes, aims to identify the metabolites formed and the specific enzymes involved in their production nih.govnih.gov.

Deuterated compounds like this compound are particularly valuable in these studies. The deuterium (B1214612) label allows for the distinct tracking and quantification of the parent compound and its metabolites using mass spectrometry. This is essential for accurately determining the rate of metabolism and identifying metabolic pathways. Deuteration at specific sites can also alter the rate of metabolism at those sites due to the kinetic isotope effect, potentially leading to improved metabolic stability and altered pharmacokinetic properties nih.gov. This compound would be incubated with liver microsomes in the presence of cofactors (e.g., NADPH) to assess its stability over time.

Specific data regarding the half-life, intrinsic clearance, or identified metabolites of this compound from microsomal stability assays were not available in the reviewed literature.

Assay TypeIncubation SystemKey Parameters MeasuredFindings for this compound
Microsomal StabilityLiver Microsomes (HLM/MLM)Half-life (t½)Data not available
+ NADPHIntrinsic Clearance (CLint)Data not available
Metabolic PhenotypingLiver MicrosomesMetabolite IdentificationData not available
+ NADPH + CofactorsMetabolic Pathway ElucidationData not available

Plasma Protein Binding Studies of Deuterated Teludipine in Preclinical Models

Plasma protein binding is a crucial pharmacokinetic parameter that influences a drug's distribution, efficacy, and elimination. Only the unbound fraction of a drug is pharmacologically active and available for tissue distribution and renal/hepatic clearance nih.gov. Studies investigating plasma protein binding are typically performed using preclinical models (e.g., plasma from rodents or other species) to determine the percentage of the drug bound to plasma proteins, such as albumin and alpha-1-acid glycoprotein.

This compound can be employed in these studies to accurately quantify both the bound and unbound concentrations of Teludipine in plasma samples. Techniques such as equilibrium dialysis, ultrafiltration, or ultracentrifugation are commonly used, followed by LC-MS/MS analysis to measure the drug concentrations. The deuterium label ensures precise quantification of Teludipine, distinguishing it from endogenous compounds and other potential interferents. Understanding the protein binding characteristics of Teludipine is vital for predicting its free drug concentration in vivo.

Specific experimental data on the plasma protein binding percentage or unbound fraction for this compound in preclinical models were not identified in the provided search results.

Study TypeSample SourceKey Parameters MeasuredFindings for this compound
Plasma Protein BindingPreclinical Plasma% BoundData not available
(Equilibrium Dialysis,(e.g., Rat, Dog)Unbound Fraction (fu)Data not available
Ultrafiltration)Binding Kinetics (kon, koff)Data not available

Application in Cell-Based Assays for Mechanistic and Target Engagement Research

Cell-based assays are indispensable tools for investigating a drug's mechanism of action, target engagement, and cellular effects. These assays can range from simple cell viability or proliferation studies to complex analyses of signaling pathways, receptor occupancy, or functional responses. For a calcium channel blocker like Teludipine, cell-based assays might examine its effects on intracellular calcium levels, membrane potential, or cellular contractility in relevant cell types (e.g., vascular smooth muscle cells or cardiomyocytes).

This compound can be used in such assays to provide quantitative insights. Its labeled nature allows for accurate measurement of cellular uptake and intracellular concentrations, correlating these levels with observed cellular responses. This helps in understanding the drug's potency (e.g., IC50 or EC50 values) and its direct engagement with its molecular targets within a cellular environment nih.gov. By using this compound, researchers can precisely assess the relationship between drug concentration and cellular effect, contributing to a deeper understanding of Teludipine's pharmacological profile.

Specific research findings or quantitative data (e.g., IC50 values) for this compound in cell-based mechanistic or target engagement studies were not found in the provided search results.

Assay TypeCell Line/SystemTarget/Pathway InvestigatedKey Parameters MeasuredFindings for this compound
Mechanistic StudiesNot SpecifiedCalcium ChannelsIC50 / EC50Data not available
Target EngagementNot SpecifiedCellular Calcium FluxPotencyData not available
Cellular Uptake/LocalizationNot SpecifiedIntracellular ConcentrationSpecificityData not available

Compound List:

this compound

Teludipine

Mechanistic Research on Teludipine D6 and Calcium Channel Blocker Activity

Molecular Interactions with Calcium Channels Investigated Using Labeled Analogs

The primary mechanism of action for dihydropyridine (B1217469) calcium channel blockers like Teludipine (B30256) involves their direct interaction with voltage-gated L-type calcium channels. nih.govdrugbank.com These channels are crucial for regulating calcium influx into smooth muscle cells, which in turn controls vascular tone and blood pressure. nih.govastrazeneca.ca Labeled analogs such as Teludipine-d6 are instrumental in studying the precise nature of these interactions.

Research has shown that dihydropyridines bind to the α1 subunit of the L-type calcium channel, stabilizing it in an inactive conformation. drugbank.com This binding prevents the channel from opening in response to membrane depolarization, thereby inhibiting the influx of calcium ions. The use of isotopically labeled compounds like this compound in binding assays helps to quantify the affinity and dissociation kinetics of the drug-receptor complex. While specific binding data for this compound is not widely published, the principles of using labeled ligands are well-established in pharmacology.

Comparative Studies on the Mechanism of Action of this compound versus Unlabeled Teludipine

The fundamental mechanism of action of this compound at the molecular target—the L-type calcium channel—is expected to be identical to that of unlabeled Teludipine. medchemexpress.eu Both molecules will bind to the same site and elicit the same conformational changes in the channel protein. The key difference in their comparative pharmacology lies in their metabolic stability, a phenomenon known as the kinetic isotope effect.

The substitution of hydrogen atoms with deuterium (B1214612) in this compound creates stronger carbon-deuterium (C-D) bonds compared to the carbon-hydrogen (C-H) bonds in unlabeled Teludipine. This increased bond strength makes the molecule more resistant to metabolic breakdown by enzymes such as the cytochrome P450 system. astrazeneca.ca Consequently, this compound is expected to have a slower rate of clearance and a longer half-life in biological systems compared to its non-deuterated counterpart.

Table 1: Comparative Physicochemical and Metabolic Properties

Property Unlabeled Teludipine This compound Rationale for Difference
Molecular Weight Lower Higher Mass of deuterium vs. hydrogen
Binding Affinity Similar Similar Isotopic substitution does not significantly alter receptor binding
Metabolic Rate Faster Slower Stronger C-D bonds resist enzymatic cleavage

| Biological Half-life | Shorter | Longer | Reduced rate of metabolic clearance |

Investigation of Biological Effects in Preclinical Models

In preclinical models, Teludipine demonstrates potent vasodilatory and antihypertensive effects due to its inhibition of calcium influx in vascular smooth muscle. nih.gov These studies are essential for establishing the therapeutic potential of the compound. The use of this compound in such models is primarily for metabolic and pharmacokinetic investigations.

By administering this compound to animal models, researchers can track the distribution, metabolism, and excretion of the compound with greater accuracy. The deuterium label serves as a tracer that can be detected using techniques like mass spectrometry. This allows for the identification of metabolites and provides a clearer picture of the drug's fate in the body. While specific preclinical studies detailing the biological effects of this compound are not extensively documented in publicly available literature, its use would be aligned with standard practices for labeled compounds in drug development. dergipark.org.tr

Structure-Activity Relationship (SAR) Research with Deuterated Analogs

The introduction of deuterium at specific positions in the Teludipine molecule, creating this compound, is a subtle structural modification that falls within the scope of SAR. While not altering the primary pharmacophore, this isotopic substitution can influence the molecule's metabolic stability, as discussed previously. SAR studies involving deuterated analogs can therefore help to optimize the pharmacokinetic properties of a drug without changing its intrinsic activity at the target receptor.

For the broader class of dihydropyridines, SAR studies have revealed the importance of various substituents. For example, the nature of the ester groups at the 3 and 5 positions of the dihydropyridine ring, and the aryl substituent at the 4 position, are critical for activity. dergipark.org.tr Modifications to these groups can significantly impact potency and selectivity.

Table 2: Structure-Activity Relationship Insights for Dihydropyridine Analogs

Structural Modification Effect on Activity Example/Reference
Bulky substituents on the dihydropyridine ring May enhance receptor affinity but can reduce bioavailability. Adamantyl groups have been shown to increase affinity.
Electron-withdrawing groups on the aryl ring Generally enhances inhibitory potency. Dichlorophenyl groups, as in Teludipine, contribute to high potency. dergipark.org.tr
Ester groups at positions 3 and 5 Crucial for activity; asymmetry can influence selectivity. The mixed methyl and ethyl esters in felodipine (B1672334) are an example. nih.gov

| Deuteration of metabolically labile positions | Increases metabolic stability and half-life. | The principle behind this compound. |

Future Research Directions and Advanced Applications of Teludipine D6

Integration of Deuterated Compounds in Systems Pharmacology Studies

Systems pharmacology aims to understand the effects of drugs on complex biological systems as a whole, rather than focusing on a single target. This holistic approach requires robust tools to track the dynamic interactions of a drug and its metabolites within intricate cellular networks. Deuterated compounds like Teludipine-d6 are exceptionally well-suited for this purpose.

The primary advantage of deuteration is the strengthening of carbon-hydrogen bonds, which slows down metabolic processes, particularly those mediated by cytochrome P450 enzymes. nih.gov This reduced rate of metabolism allows this compound to persist longer in biological systems, providing a wider window to study its on-target and off-target effects. In the context of systems pharmacology, this stability facilitates the construction of more accurate Physiologically Based Pharmacokinetic (PBPK) and Pharmacodynamic (PD) models. nih.govmdpi.com

Table 1: Hypothetical Comparative Pharmacokinetic Parameters
ParameterTeludipine (B30256)This compoundRationale for Difference
Metabolic Clearance (CL)HighReducedKinetic Isotope Effect slows CYP450-mediated metabolism. nih.gov
Half-life (t½)ShortIncreasedReduced clearance leads to longer persistence in the body. wikipedia.org
Area Under the Curve (AUC)StandardIncreasedGreater systemic exposure due to slower elimination. nih.gov
Metabolite ProfileRapid formation of multiple metabolitesSlower metabolite formation; higher parent drug ratioAllows for clearer distinction between parent and metabolite activity. researchgate.netnih.gov

Advancements in High-Throughput Screening Methodologies Utilizing Labeled Tracers

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of millions of compounds for biological activity. youtube.com The efficiency and accuracy of HTS assays often depend on the use of tracers—labeled molecules that help detect and quantify molecular interactions. While fluorescent and radioactive labels are common, stable isotope-labeled compounds like this compound offer unique advantages as reference standards and analytical tracers, particularly in mass spectrometry-based screening platforms. mdpi.com

In HTS campaigns designed to identify novel modulators of L-type calcium channels, this compound can serve as a robust internal standard for quantitative analysis. nih.gov Its chemical identity is nearly identical to the non-deuterated form, but its increased mass allows it to be distinguished easily by a mass spectrometer. This is crucial for accurately quantifying the binding or activity of test compounds by normalizing for variations in sample preparation and instrument response.

Furthermore, the enhanced stability of this compound makes it a superior tool for developing and validating complex cell-based assays. In screens that measure downstream effects of calcium channel modulation, such as changes in cytosolic calcium levels, this compound provides a stable, long-acting positive control. nih.gov This stability ensures consistent and reproducible assay performance over the course of a large-scale screening campaign, which might take days or weeks to complete. youtube.com

Table 2: Applications of this compound in HTS Methodologies
HTS Assay TypeRole of this compoundAdvantage of Deuteration
Mass Spectrometry-Based Binding AssayInternal StandardProvides a distinct mass signal for precise quantification of unlabeled Teludipine binding.
Competitive Radioligand Binding AssayUnlabeled CompetitorMetabolic stability ensures that the competing compound is the parent drug, not its metabolites.
Cell-Based Calcium Flux AssayPositive ControlLonger half-life provides a sustained and predictable biological response, improving assay robustness. wikipedia.org
Fragment-Based Screening (Mass Spec)Reference CompoundAids in validating the binding site by competing with identified fragments for binding to the calcium channel.

Novel Applications in Biomarker Discovery and Validation in Preclinical Settings

Biomarkers are measurable indicators of a biological state or condition and are essential for diagnosing disease, monitoring treatment response, and understanding pathophysiology. nih.gov The process of discovering and validating new biomarkers is a complex endeavor that requires precise tools to link a specific molecular intervention to a biological outcome. Stable isotope-labeled compounds are powerful instruments in this process. nih.govfrontiersin.org

In preclinical studies, this compound can be used as a tracer to investigate the direct pharmacodynamic effects of L-type calcium channel blockade. kuleuven.be Due to its slowed metabolism, researchers can more confidently attribute observed downstream cellular changes to the parent drug's engagement with its target. For example, after administering this compound to an animal model of hypertension, tissues such as the heart and blood vessels can be analyzed using techniques like mass spectrometry imaging. This would allow for the simultaneous visualization of the drug's distribution in the tissue and changes in the local metabolome or proteome.

This approach is invaluable for validating target engagement and identifying candidate biomarkers. If a specific protein's phosphorylation state or a particular metabolite's concentration consistently changes in tissues where this compound accumulates, it becomes a strong candidate biomarker for the drug's activity. The stability of the deuterated tracer ensures that the observed effect is not confounded by rapidly forming metabolites, a common challenge in biomarker research. researchgate.net This leads to the identification of more reliable and mechanistically linked biomarkers to carry forward into clinical development. nih.gov

Table 3: Hypothetical Preclinical Study Design for Biomarker Validation
PhaseMethodologyObjective with this compound
Dosing & Distribution Administer this compound to animal models. Utilize whole-body autoradiography or mass spectrometry imaging.To map the precise tissue and subcellular distribution of the active drug, correlating its presence with target tissues (e.g., vascular smooth muscle). frontiersin.org
Target Engagement Isolate target tissues. Perform pull-down assays with this compound followed by mass spectrometry.To confirm direct binding of this compound to L-type calcium channels and identify potential off-target interactions.
Pharmacodynamic Analysis Conduct proteomic and metabolomic analysis on tissues with high drug concentration.To identify proteins and metabolites whose levels or modifications change in direct response to target engagement by the stable parent drug. nih.gov
Biomarker Validation Compare proteomic/metabolomic changes between this compound and non-deuterated Teludipine treatment groups.To validate that candidate biomarkers are linked to the parent drug's action and not influenced by differing metabolite kinetics. researchgate.net

Q & A

Basic Research Questions

Q. How can researchers verify the isotopic purity of Teludipine-d6 in experimental settings?

  • Methodology : Use high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) to confirm deuterium incorporation and isotopic purity. For example, compare the molecular ion peaks of this compound with non-deuterated analogs to assess isotopic distribution .
  • Data Analysis : Calculate the percentage of deuterium enrichment using spectral integration (NMR) or isotopic pattern analysis (HRMS). Ensure calibration with certified reference materials to minimize instrumental drift .

Q. What experimental designs are optimal for studying the pharmacokinetic stability of this compound in biological matrices?

  • Design : Employ a crossover study using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify this compound in plasma/serum. Include control groups (non-deuterated Teludipine) to assess metabolic stability differences.
  • Validation : Follow FDA guidelines for bioanalytical method validation, including tests for specificity, matrix effects, and recovery rates .

Advanced Research Questions

Q. How can conflicting data on this compound’s metabolic pathways be resolved across different in vitro and in vivo models?

  • Contradiction Analysis :

  • Step 1 : Perform sensitivity analysis to identify variables (e.g., enzyme isoforms, species-specific metabolism) causing discrepancies.
  • Step 2 : Use in silico modeling (e.g., PBPK simulations) to reconcile differences between models. Validate predictions with targeted CYP450 inhibition assays .
    • Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .

Q. What methodologies enable the differentiation of this compound’s pharmacological effects from its non-deuterated counterpart in complex systems?

  • Experimental Approach :

  • Comparative Studies : Design dose-response experiments under identical conditions, using deuterated and non-deuterated compounds.
  • Advanced Techniques : Apply stable isotope labeling (SILAC) in proteomics to track target engagement and off-target effects .
    • Data Interpretation : Use ANOVA with post-hoc tests to isolate deuterium-specific effects. Report effect sizes and confidence intervals to avoid type I/II errors .

Methodological Challenges and Solutions

Q. How can researchers address batch-to-batch variability in this compound synthesis during longitudinal studies?

  • Quality Control :

  • Protocol : Implement orthogonal analytical methods (e.g., HPLC for purity, Karl Fischer titration for residual solvents).
  • Documentation : Maintain batch-specific certificates of analysis (CoA) and include batch IDs in metadata for reproducibility .
    • Statistical Mitigation : Use mixed-effects models to account for batch variability in pharmacokinetic/pharmacodynamic analyses .

Q. What strategies ensure the ethical and reproducible use of this compound in preclinical research?

  • Ethical Frameworks :

  • Compliance : Adhere to ARRIVE 2.0 guidelines for animal studies, including sample size justification and randomization protocols.
  • Transparency : Pre-register study designs on platforms like Open Science Framework (OSF) to reduce publication bias .

Data Synthesis and Reporting

Table 1 : Key Parameters for this compound Experimental Design

ParameterMethodologyValidation CriteriaReferences
Isotopic PurityHRMS/NMR≥98% deuterium enrichment
Metabolic StabilityLC-MS/MS with stable isotope labelsFDA bioanalytical guidelines
Pharmacological EffectsSILAC-based proteomicsANOVA with effect size reporting

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.